molecular formula C12H15NO3 B606430 Butylone CAS No. 802575-11-7

Butylone

Cat. No.: B606430
CAS No.: 802575-11-7
M. Wt: 221.25 g/mol
InChI Key: CGKQZIULZRXRRJ-UHFFFAOYSA-N

Description

Butylone (hydrochloride), also known as β-keto-N-methylbenzodioxolylbutanamine, is a synthetic cathinone belonging to the phenethylamine chemical class. It is an entactogen, psychedelic, and stimulant psychoactive drug. This compound is the β-keto analogue of MBDB and the substituted methylenedioxyphenethylamine analogue of buphedrone .

Preparation Methods

Butylone can be synthesized in a laboratory through the following route: 3,4-methylenedioxybutyrophenone is dissolved in dichloromethane and reacted with bromine to form 3′,4′-methylenedioxy-2-bromobutyrophenone. This product is then dissolved in dichloromethane and added to an aqueous solution of methylamine (40%). Hydrochloric acid is added, and the aqueous layer is removed and made alkaline using sodium bicarbonate. The amine is extracted using ether, and this compound is obtained by adding a drop of ether and hydrochloric acid solution .

Chemical Reactions Analysis

Butylone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The β-ketone group can be reduced to form β-ketone reduced metabolites.

    Substitution: this compound can undergo N-dealkylation to form N-dealkyl metabolites.

Common reagents and conditions used in these reactions include bromine, dichloromethane, methylamine, hydrochloric acid, and sodium bicarbonate. Major products formed from these reactions include 4-OH-3-MeO and 3-OH-4-MeO metabolites .

Mechanism of Action

Butylone acts similarly to MDMA and methylone by causing an increase in extracellular monoamine levels. It acts as a dopamine transporter blocker and a serotonin transporter substrate. This means that this compound blocks the reuptake of dopamine and facilitates the release of serotonin, leading to increased levels of these neurotransmitters in the brain .

Comparison with Similar Compounds

Butylone is structurally similar to other synthetic cathinones such as:

This compound’s uniqueness lies in its specific combination of entactogenic, psychedelic, and stimulant properties, making it a valuable compound for research in neurochemistry and synaptic transmission.

Properties

CAS No.

802575-11-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one

InChI

InChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3

InChI Key

CGKQZIULZRXRRJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butylone;  bk-MBDB;  β-keto-N-methylbenzodioxolylbutanamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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